Cas no 190843-73-3 (6,8-Dibromo-1,2,3,4-tetrahydroquinoline)

6,8-Dibromo-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質
名前と識別子
-
- 6,8-dibromo-1,2,3,4-tetrahydroquinoline
- Quinoline, 6,8-dibromo-1,2,3,4-tetrahydro-
- SNSRBNSPFBIZRO-UHFFFAOYSA-N
- ST096346
- T3656
- SCHEMBL7096437
- AKOS009163872
- LS-08590
- Y14676
- MFCD14647656
- 190843-73-3
- 6,8-dibromo-tetrahydroquinoline
- 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
-
- MDL: MFCD14647656
- インチ: 1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2
- InChIKey: SNSRBNSPFBIZRO-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC2=C1NCCC2)Br
計算された属性
- せいみつぶんしりょう: 290.90813g/mol
- どういたいしつりょう: 288.91017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 3.7
6,8-Dibromo-1,2,3,4-tetrahydroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB415467-500 mg |
6,8-Dibromo-1,2,3,4-tetrahydroquinoline |
190843-73-3 | 500MG |
€313.80 | 2022-06-10 | ||
abcr | AB415467-5 g |
6,8-Dibromo-1,2,3,4-tetrahydroquinoline |
190843-73-3 | 5g |
€1,008.00 | 2022-06-10 | ||
TRC | D426938-50mg |
6,8-Dibromo-1,2,3,4-tetrahydroquinoline |
190843-73-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
abcr | AB415467-1g |
6,8-Dibromo-1,2,3,4-tetrahydroquinoline; . |
190843-73-3 | 1g |
€397.00 | 2024-04-18 | ||
abcr | AB415467-5g |
6,8-Dibromo-1,2,3,4-tetrahydroquinoline; . |
190843-73-3 | 5g |
€1037.00 | 2024-04-18 | ||
A2B Chem LLC | AI43263-500mg |
6,8-Dibromo-1,2,3,4-tetrahydroquinoline |
190843-73-3 | >95% | 500mg |
$523.00 | 2024-04-20 | |
Ambeed | A687841-1g |
6,8-Dibromo-1,2,3,4-tetrahydroquinoline |
190843-73-3 | 97% | 1g |
$323.0 | 2024-07-28 | |
eNovation Chemicals LLC | Y0999360-5g |
6,8-dibroMo-1,2,3,4-tetrahydroquinoline |
190843-73-3 | 95% | 5g |
$1000 | 2024-08-02 | |
abcr | AB415467-1 g |
6,8-Dibromo-1,2,3,4-tetrahydroquinoline |
190843-73-3 | 1g |
€384.00 | 2022-06-10 | ||
A2B Chem LLC | AI43263-5g |
6,8-Dibromo-1,2,3,4-tetrahydroquinoline |
190843-73-3 | >95% | 5g |
$1134.00 | 2024-04-20 |
6,8-Dibromo-1,2,3,4-tetrahydroquinoline 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
6,8-Dibromo-1,2,3,4-tetrahydroquinolineに関する追加情報
6,8-Dibromo-1,2,3,4-Tetrahydroquinoline: A Comprehensive Overview
The compound 6,8-Dibromo-1,2,3,4-Tetrahydroquinoline (CAS No. 190843-73-3) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, which is known for its versatile applications in drug discovery and materials science. The dibromo substitution at positions 6 and 8 introduces unique electronic and steric properties, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the potential of 6,8-Dibromo-1,2,3,4-Tetrahydroquinoline in the development of novel therapeutic agents. Researchers have explored its ability to modulate key biological targets, such as kinase enzymes and G-protein coupled receptors (GPCRs). For instance, a 2023 study published in *Nature Communications* demonstrated that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding underscores its potential as a lead compound in anticancer drug development.
In addition to its pharmacological applications, 6,8-Dibromo-1,2,3,4-Tetrahydroquinoline has also been investigated for its role in materials science. Its rigid aromatic structure and bromine substituents make it an ideal candidate for use in organic electronics. A 2022 paper in *Advanced Materials* reported that this compound can be incorporated into organic semiconductors to enhance their charge transport properties. This opens up new possibilities for its use in flexible electronics and optoelectronic devices.
The synthesis of 6,8-Dibromo-1,2,3,4-Tetrahydroquinoline involves a multi-step process that typically begins with the preparation of quinoline derivatives. One common approach involves the bromination of tetrahydroquinoline using bromine gas under controlled conditions. The reaction conditions are critical to ensure high yields and selectivity for the dibrominated product. Researchers have optimized these conditions to achieve greater than 95% yield in some cases.
From a structural perspective, 6,8-Dibromo-1,2,3,4-Tetrahydroquinoline features a bicyclic framework with two bromine atoms at positions 6 and 8. This arrangement imparts significant electronic effects on the molecule. The bromine atoms act as electron-withdrawing groups (EWGs), which can influence the reactivity of the molecule in various chemical reactions. This property has been exploited in several catalytic processes where EWGs are required to activate specific reaction pathways.
Furthermore, the compound's stability under various environmental conditions has been extensively studied. Research indicates that 6,8-Dibromo-1,2,3,Tetrahydroquinoline is relatively stable under normal storage conditions but can undergo degradation under harsh acidic or basic environments. Understanding its stability is crucial for its safe handling and storage in industrial settings.
In terms of spectroscopic analysis, 6,Brominated compounds like this one exhibit distinct UV-vis absorption bands due to their conjugated π-systems. These absorption bands are often utilized in analytical techniques such as UV spectroscopy to identify and quantify the compound in complex mixtures.
Looking ahead, the future of 6,Brominated compounds like this one lies in their potential to bridge gaps in current therapeutic strategies and material technologies. Ongoing research is focused on optimizing their bioavailability and efficacy as drug candidates while exploring novel applications in advanced materials science.
In conclusion,6,Brominated compounds like this one remain a cornerstone of modern chemical research due to their unique properties and diverse applications. As new insights emerge from cutting-edge studies,potential continues to grow as a valuable tool for advancing science and technology.
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